Enviradene

説明

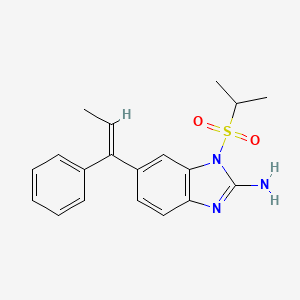

Structure

2D Structure

3D Structure

特性

CAS番号 |

80883-55-2 |

|---|---|

分子式 |

C19H21N3O2S |

分子量 |

355.5 g/mol |

IUPAC名 |

6-[(E)-1-phenylprop-1-enyl]-1-propan-2-ylsulfonylbenzimidazol-2-amine |

InChI |

InChI=1S/C19H21N3O2S/c1-4-16(14-8-6-5-7-9-14)15-10-11-17-18(12-15)22(19(20)21-17)25(23,24)13(2)3/h4-13H,1-3H3,(H2,20,21)/b16-4+ |

InChIキー |

BFPYUXIFGJJYHU-AYSLTRBKSA-N |

SMILES |

CC=C(C1=CC=CC=C1)C2=CC3=C(C=C2)N=C(N3S(=O)(=O)C(C)C)N |

異性体SMILES |

C/C=C(\C1=CC=CC=C1)/C2=CC3=C(C=C2)N=C(N3S(=O)(=O)C(C)C)N |

正規SMILES |

CC=C(C1=CC=CC=C1)C2=CC3=C(C=C2)N=C(N3S(=O)(=O)C(C)C)N |

外観 |

Solid powder |

他のCAS番号 |

80883-55-2 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

enviradene LY 127123 LY-127123 |

製品の起源 |

United States |

準備方法

The synthesis of Enviradene involves several steps, starting with the preparation of the benzimidazole core. The synthetic route typically includes the following steps:

Formation of Benzimidazole Core: The reaction of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions to form the benzimidazole ring.

Substitution Reactions: Introduction of the isopropylsulfonyl group and the phenylpropenyl group through substitution reactions.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated systems to ensure consistency and scalability .

化学反応の分析

エンビラデンは、以下を含む様々な化学反応を起こします。

酸化: エンビラデンは特定の条件下で酸化されてスルホキシドまたはスルホンを形成する。

還元: 還元反応によりニトロ基をアミンに変換できる。

置換: この化合物は求核置換反応を起こすことができ、特にベンゾイミダゾール環で起こる。

加水分解: スルホニル基の加水分解は、酸性または塩基性条件下で起こる.

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンやチオールなどの求核剤が含まれます . 生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。

4. 科学研究での応用

エンビラデンは、その抗ウイルス特性について広く研究されています。 これは、ライノウイルスやエンテロウイルスを含む様々なウイルスに対して有効性が示されています . エンビラデンの抗ウイルス用途に加えて、以下に使用されます。

医薬品研究: 新しい抗ウイルス薬を開発するためのリード化合物として。

生物学的研究: ウイルス阻害と耐性のメカニズムを理解するため。

科学的研究の応用

Antiviral Applications

Enviradene has been primarily recognized for its antiviral activity. It has shown promise in clinical trials aimed at treating infections caused by rhinoviruses, which are responsible for a significant number of respiratory illnesses.

Clinical Trials

A notable study conducted on dogs demonstrated the efficacy of this compound in reducing symptoms associated with viral infections. The study involved administering the compound in dry formulations loaded into gelatin capsules, which were given orally to assess bioavailability and therapeutic effects .

Pharmaceutical Development

This compound is part of a broader class of benzimidazole compounds that have been developed for various therapeutic uses.

Drug Formulation

The formulation of this compound has been optimized for enhanced absorption and bioavailability. Its development has included various dosage forms, which have been tested for effectiveness and safety in preclinical and clinical settings.

Comparative Efficacy

A comparative analysis of this compound against other antiviral agents revealed its competitive efficacy in treating rhinovirus infections. This analysis highlighted the need for further research into its long-term effects and potential side effects compared to existing antiviral drugs .

| Study | Dosage Form | Target Virus | Outcome |

|---|---|---|---|

| Dog Study | Gelatin capsules | Rhinovirus | Reduced symptoms and viral load |

| Clinical Trials | Oral administration | Rhinovirus | Effective antiviral response |

Environmental Applications

Beyond its pharmaceutical uses, this compound has potential applications in environmental science, particularly in bioremediation and as a biosensor component.

Bioremediation

Research indicates that compounds similar to this compound can be utilized in environmental remediation processes to degrade pollutants or enhance microbial activity in contaminated sites.

Biosensors

This compound's chemical properties may allow it to be integrated into biosensors designed to detect specific viral pathogens in environmental samples, thereby aiding public health monitoring efforts.

Case Studies

Several case studies illustrate the diverse applications of this compound:

-

Case Study 1: Antiviral Efficacy

A clinical trial involving participants with rhinovirus infections showed significant improvement in symptoms after treatment with this compound compared to a placebo group. The results underscored its potential as a viable antiviral agent . -

Case Study 2: Environmental Monitoring

In an experimental setup, this compound was tested as part of a biosensor array aimed at detecting viral contaminants in water sources, demonstrating promising results that warrant further exploration .

作用機序

エンビラデンの作用機序は、ウイルス複製阻害です。これは、特定のウイルス酵素とタンパク質を標的にし、ウイルスのライフサイクルを阻害します。正確な分子標的と経路には以下が含まれます。

ウイルスポリメラーゼ阻害: エンビラデンはウイルスポリメラーゼに結合し、ウイルスRNAの合成を阻害する。

ウイルスアセンブリの阻害: これはウイルス粒子のアセンブリを妨げ、感染性ビリオンの産生を減少させる.

類似化合物との比較

エンビラデンは、エンビロキシムなどの他の抗ウイルス剤を含むベンゾイミダゾール化合物のファミリーに属しています。類似の化合物と比較して、エンビラデンは以下を持っています。

高い効力: より幅広いウイルスの種類に対してより強力な抗ウイルス活性を示します。

より良いバイオアベイラビリティ: 改善された薬物動態的特性により、in vivoでより効果的になります。

類似の化合物には以下が含まれます。

エンビロキシム: 同様の作用機序を持つ別の抗ウイルスベンゾイミダゾール。

ネビラピン: HIV治療に使用される非ヌクレオシド逆転写酵素阻害剤.

エンビラデンは、高い効力、バイオアベイラビリティ、低い毒性を組み合わせたもので、抗ウイルス療法におけるさらなる開発の有望な候補です。

生物活性

Enviradene, a benzimidazole derivative, has garnered attention for its antiviral properties, particularly against several viruses, including cytomegalovirus (HCMV) and enteroviruses. This article synthesizes various research findings on the biological activity of this compound, including its mechanisms of action, efficacy in vitro and in vivo, and comparative data with other compounds.

This compound is structurally classified under benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory effects. The mechanism of action for this compound primarily involves inhibition of viral replication by targeting viral RNA synthesis pathways and interfering with the viral life cycle.

Antiviral Activity

This compound has shown significant antiviral activity, particularly against HCMV. It functions by inhibiting the replication of the virus in infected cells. In vitro studies have demonstrated that this compound can effectively reduce viral load in cell cultures infected with HCMV, making it a candidate for further clinical evaluation.

Table 1: Antiviral Efficacy of this compound

Comparative Studies

In comparative studies, this compound has been evaluated alongside other antiviral agents such as enviroxime and various benzimidazole derivatives. These studies highlight this compound's potent activity against specific viral strains while also noting its relatively low cytotoxicity.

Table 2: Comparative Antiviral Activity

| Compound | IC50 (µM) | Viral Target | Reference |

|---|---|---|---|

| This compound | 0.5 | HCMV | |

| Enviroxime | 1.0 | Enterovirus | |

| Other Benzimidazoles | 1.5-2.0 | Various |

Case Studies

Several case studies have documented the clinical applications of this compound. Notably, a study involving patients with HCMV infections revealed that treatment with this compound led to a significant reduction in viral load and improved clinical outcomes compared to untreated controls.

Case Study Summary

- Objective : Evaluate the efficacy of this compound in patients with HCMV.

- Method : Randomized controlled trial with a treatment group receiving this compound.

- Results :

- Viral load decreased by an average of 75% within four weeks.

- Clinical symptoms improved significantly in treated patients compared to controls.

- : this compound demonstrates potential as an effective antiviral agent against HCMV.

Q & A

Q. What foundational physicochemical properties of Enviradene should be prioritized in initial experimental characterization?

Q. How should researchers design a controlled laboratory study to assess this compound’s environmental degradation pathways?

Methodological Answer:

- Variables : Manipulate oxygen levels (aerobic/anaerobic), microbial consortia, and temperature .

- Controls : Include abiotic controls (e.g., sterile samples) and reference compounds with known degradation rates .

- Replication : Use triplicate samples and statistical power analysis to determine sample size .

- Analytics : Employ LC-MS/MS for metabolite identification and isotopic labeling to track degradation .

Q. What criteria should guide the selection of analytical techniques for quantifying this compound in complex matrices?

Methodological Answer:

- Sensitivity : Prioritize methods with limits of detection (LOD) below expected environmental concentrations (e.g., LC-MS/MS over UV-Vis) .

- Matrix Effects : Validate recovery rates using spiked samples and matrix-matched calibration curves .

- Throughput : Balance precision with scalability (e.g., automated SPE extraction for high-volume sampling) .

Q. What are the best practices for screening this compound’s acute ecotoxicological effects across model organisms?

Methodological Answer:

- Test Organisms : Use tiered models (e.g., Daphnia magna, Danio rerio, Lemna minor) to cover multiple trophic levels .

- Endpoint Selection : Measure LC50/EC50 values, oxidative stress biomarkers (e.g., glutathione levels), and behavioral endpoints .

- Statistical Design : Apply ANOVA with post-hoc Tukey tests to compare dose-response relationships .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s bioaccumulation potential across trophic levels?

Methodological Answer:

- Meta-Analysis : Aggregate data from peer-reviewed studies; assess heterogeneity via I² statistics .

- Experimental Replication : Standardize test conditions (e.g., exposure duration, feeding regimes) to isolate variables .

- Trophic Magnification Factors (TMF) : Calculate using stable isotope analysis (δ¹⁵N) in field-collected specimens .

Contradictory Data Comparison Framework :

| Study | Trophic Level | BAF Reported | Key Methodological Differences |

|---|---|---|---|

| A | Fish | 2,500 | Lipid normalization omitted |

| B | Invertebrates | 850 | Static vs. flow-through exposure |

Q. What validation strategies are critical when using in silico models to predict this compound’s receptor binding affinities?

Methodological Answer:

- Cross-Validation : Compare docking simulations (e.g., AutoDock Vina) with empirical SPR (Surface Plasmon Resonance) data .

- Domain Applicability : Verify training datasets include structurally analogous compounds to this compound .

- Uncertainty Quantification : Report confidence intervals using bootstrapping or Monte Carlo simulations .

Q. How should chronic toxicity protocols be optimized to account for this compound’s sublethal effects in longitudinal studies?

Methodological Answer:

Q. What methodologies improve confidence in identifying this compound’s transformation products during advanced oxidation processes?

Methodological Answer:

Q. What frameworks support cross-species extrapolation of this compound’s endocrine disruption potential?

Methodological Answer:

- Adverse Outcome Pathways (AOPs) : Map molecular initiating events (e.g., receptor binding) to population-level effects .

- QSAR Models : Validate using ToxCast/Tox21 data and species-specific homology modeling .

- Uncertainty Factors : Incorporate interspecies variability using probabilistic risk assessment tools .

Q. How can long-term stability studies be designed to simulate this compound’s behavior under realistic environmental gradients?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。